N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid
Description
The compound N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid is structurally related to folic acid (vitamin B9), a critical nutrient involved in DNA synthesis, red blood cell formation, and methylation processes. Unlike folic acid, which contains a methyl group bridging the pteridine and para-aminobenzoic acid (PABA) moieties, this compound features a carbonyl (C=O) group at the same position (Figure 1).
Properties
Molecular Formula |
C19H17N7O7 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1 |
InChI Key |
HOYWIHISJSBZLW-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pteridine Intermediate
- The process begins with the construction of the pteridine ring system, typically via condensation of guanidine derivatives with appropriately substituted diketones.
- The 2-amino-1,4-dihydro-4-oxo-6-pteridinyl moiety is synthesized under controlled conditions to avoid over-oxidation or side reactions.
Formation of the Benzoyl Linkage
- The pteridine intermediate is activated (often as an acid chloride or via carbodiimide coupling) and reacted with 4-aminobenzoic acid to form the key amide bond.
- This step requires careful pH and temperature control to maximize yield and minimize hydrolysis or side reactions.
Attachment of the L-Glutamic Acid Moiety
- The benzoyl-pteridine intermediate is then coupled with L-glutamic acid using peptide coupling reagents (e.g., carbodiimides such as EDC or DCC).
- Protecting groups may be used on the glutamic acid to prevent unwanted side reactions at the α- or γ-carboxyl groups, followed by deprotection in the final step.
Purification and Characterization
- The crude product is purified by crystallization or preparative chromatography.
- Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy confirm the molecular structure and purity.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pteridine synthesis | Guanidine, diketones | Build pteridine core |
| Benzoyl coupling | 4-aminobenzoic acid, coupling reagents | Form amide bond |
| Glutamic acid coupling | L-glutamic acid, EDC/DCC | Attach glutamic acid moiety |
| Purification | Crystallization, chromatography | Isolate pure compound |
| Characterization | MS, NMR, HPLC | Confirm identity and purity |
- On an industrial scale, automated reactors are employed for precise control of temperature, pH, and reagent addition.
- Purification steps such as crystallization and filtration are critical for achieving high purity, especially for pharmaceutical applications.
- The compound is hygroscopic and should be stored at −20°C under an inert atmosphere to maintain stability.
- The compound’s synthesis has been optimized to minimize side reactions and maximize yield, with kinetic studies indicating that solvent choice and reactant concentrations are key factors.
- Analytical data confirm the expected melting point, solubility, and spectral characteristics, supporting successful synthesis and isolation.
| Analytical Method | Findings/Results |
|---|---|
| Melting Point | 144–150°C |
| MS/NMR | Confirms structure |
| Solubility | Slight in DMF/DMSO, heated |
| Purity | >95% (by HPLC) |
- Summary Table: Key Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Reaction Temp | 0–25°C (amide formation) |
| pH | 6–8 (amide formation) |
| Solvent | DMF, DMSO, water |
| Coupling Reagent | EDC, DCC |
| Purification | Crystallization, HPLC |
| Storage | −20°C, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions: 9-Oxofolic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form tetrahydrofolate, which acts as a coenzyme in one-carbon transfer reactions.
Substitution: It can participate in substitution reactions to form derivatives used in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents such as sodium borohydride and catalysts like palladium on carbon . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from these reactions include tetrahydrofolate and its derivatives, which are essential for DNA, RNA, and protein synthesis .
Scientific Research Applications
9-Oxofolic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-oxofolic acid involves its participation in enzymatic reactions that lead to the formation of active folate coenzymes . These coenzymes are essential for various cellular processes, including the synthesis of DNA, RNA, and other important cellular components . The compound undergoes reduction to form tetrahydrofolate, which then acts as a coenzyme in the transfer of one-carbon units .
Comparison with Similar Compounds
Chemical Structure :
- Core: A pteridine ring (2-amino-1,4-dihydro-4-oxo-6-pteridinyl) linked via a carbonylamino (–NH–C=O–) group to PABA, which is further conjugated to L-glutamic acid.
- Key Difference : Replacement of the methyl (–CH2–) bridge in folic acid with a carbonyl (–C=O–) group .
Comparison with Similar Compounds
Structural Analogues of Folic Acid
The following table highlights structural variations among folic acid derivatives:
Physicochemical Properties
Regulatory and Pharmacopeial Standards
Folic acid is tightly regulated (e.g., USP specifications: 98–102% purity, defined UV absorption) . Derivatives like the target compound would require similar rigorous testing but face challenges in impurity profiling due to synthetic complexity. For example, N-Methylfolic Acid is listed in pharmacopeial forums as a related substance requiring chromatographic separation .
Biological Activity
N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid, also known as a derivative of folic acid, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of key metabolic enzymes. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pteridine core, which is crucial for its interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 525.4 g/mol. The structural features include:
- Pteridine ring : Essential for binding to folate receptors.
- Benzoyl group : Enhances the lipophilicity and cellular uptake.
- Glutamic acid moiety : Facilitates transport via folate transporters.
The biological activity of this compound primarily revolves around its role as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS can lead to:
- Cell cycle arrest : Particularly in rapidly dividing cells such as cancer cells.
- Induction of apoptosis : By disrupting nucleotide synthesis.
Inhibition Studies
Research indicates that this compound exhibits competitive inhibition against 5,10-methylenetetrahydrofolate, with a reported inhibition constant () of approximately 2.3 µM . This suggests a strong affinity for the target enzyme, making it a promising candidate for further development in cancer therapeutics.
Antitumor Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including L1210 leukemia cells, with an IC50 value of 0.52 µM . This highlights its potential as an antineoplastic agent.
Transport Mechanisms
The compound is also a substrate for murine folylpolyglutamate synthetase, exhibiting kinetic parameters comparable to those of aminopterin . This interaction suggests that it can be efficiently transported into cells via folate transport mechanisms, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
-
In vitro Studies on L1210 Cells :
- Showed significant growth inhibition at low concentrations.
- Indicated potential for use in combination therapies with other chemotherapeutic agents.
-
Animal Models :
- Preliminary animal studies are needed to assess pharmacokinetics and therapeutic windows.
- Future studies should focus on dosage optimization and long-term effects.
- Comparison with Other Antifolates :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H19N7O6 |
| Molecular Weight | 525.4 g/mol |
| (Thymidylate Synthase) | 2.3 µM |
| IC50 (L1210 Cells) | 0.52 µM |
Q & A
Q. What analytical methods are recommended to determine the purity and structural identity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 280–300 nm) to assess purity. System suitability tests should include resolution between the compound and its analogs (e.g., 10-formylfolic acid, CAS 134-05-4) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., observed m/z 463.39 for the monosodium salt) .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 resolve key functional groups, such as the pteridinyl carbonyl and glutamic acid backbone .
Q. What is the biochemical significance of this compound in cellular pathways?
Methodological Answer: This compound is structurally analogous to folic acid (Vitamin B9) and interacts with folate-dependent enzymes. Key roles include:
Q. How is this compound synthesized, and what are common impurities?
Methodological Answer:
- Synthetic Route: Condensation of 2-amino-4-oxo-6-pteridinyl carbonyl chloride with N-(4-aminobenzoyl)-L-glutamic acid under anhydrous conditions .
- Common Impurities:
Advanced Research Questions
Q. How can researchers resolve discrepancies in toxicity data across studies?
Methodological Answer: Discrepancies in LD50 values (e.g., 282 mg/kg vs. 10,000 mg/kg in mice) arise from administration routes (i.v. vs. p.o.) and species-specific metabolism . To address this:
Q. Table 1: Toxicity Data Comparison
| Route | Species | LD50 (mg/kg) | Source |
|---|---|---|---|
| i.v. | Mouse | 282 | |
| p.o. | Mouse | 10,000 | |
| i.v. | Rat | 526 |
Q. How can structural analogs of this compound be optimized for enhanced enzyme inhibition?
Methodological Answer:
- Rational Design: Modify the pteridinyl ring (e.g., 5-formyl or 5-methyl substitutions) to alter electron density and binding affinity to DHFR .
- In Silico Docking: Use molecular dynamics simulations to predict interactions with DHFR’s active site (e.g., key residues: Asp27, Leu28) .
- In Vitro Assays: Compare IC50 values of analogs (e.g., N10-methylfolic acid, CAS 2410-93-7) using enzyme kinetics .
Q. Table 2: Key Analogs and Properties
Q. What experimental designs are recommended to study this compound’s role in epigenetic regulation?
Methodological Answer:
- Cell-Based Models: Use CRISPR-edited cell lines (e.g., DHFR-knockout) to isolate folate-dependent methylation effects .
- Methylation-Specific PCR (MSP): Quantify DNA methylation at CpG islands after treatment with the compound .
- Multi-Omics Integration: Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map folate cycle perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
